

An In-depth Technical Guide to Levulinic Anhydride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Levulinic anhydride*

Cat. No.: B3265521

[Get Quote](#)

CAS Number: 40608-06-8

Synonyms: Bis(4-oxopentanoic acid)anhydride, **Dilevulinic anhydride**

This technical guide provides a comprehensive overview of **levulinic anhydride**, a derivative of the versatile platform chemical, levulinic acid. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical properties, synthesis, and applications, particularly in the pharmaceutical sector.

Physicochemical and Spectroscopic Data

Levulinic anhydride is a white crystalline powder derived from levulinic acid.^[1] It serves as a key intermediate in various chemical syntheses.^[1] While detailed physicochemical data for the anhydride are not as widely published as for its parent acid, the following tables summarize its known properties and the spectroscopic data for the parent compound, levulinic acid, for reference.

Table 1: Physicochemical Properties of **Levulinic Anhydride**

Property	Value
CAS Number	40608-06-8
Molecular Formula	C ₁₀ H ₁₄ O ₅
Molecular Weight	214.21 g/mol
Physical State	White crystalline powder [1]
Melting Point	76-78 °C [1]
Solubility	Soluble in water, ethanol, and ether [1]
Boiling Point	Data not available
Density	Data not available

Table 2: Spectroscopic Data for Levulinic Acid (CAS 123-76-2) for Reference

Spectroscopy	Characteristic Peaks/Shifts
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 2.21 (s, 3H), 2.59 (t, J=6.6 Hz, 2H), 2.77 (t, J=6.6 Hz, 2H) [2]
¹³ C NMR	δ (ppm): 29.8, 37.9, 177.7, 206.5
FTIR (cm ⁻¹)	~1705 (C=O, ketone), Broad O-H stretch (carboxylic acid) [3]
Mass Spectrometry (EI)	m/z (%): 116 (M+, 3), 99 (2), 56 (30), 43 (100) [2]

Note: Spectroscopic data for **levulinic anhydride** is not readily available in the cited literature. The data for levulinic acid is provided as a reference for the core chemical structure.

Synthesis and Experimental Protocols

Levulinic anhydride is synthesized from levulinic acid. A common laboratory method for the synthesis of anhydrides from carboxylic acids involves a dehydration reaction facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC).

Experimental Protocol: Synthesis of Levulinic Anhydride

This protocol describes a general procedure for the synthesis of a symmetric anhydride from a carboxylic acid using DCC, adapted for levulinic acid.

Materials:

- Levulinic acid
- Dicyclohexylcarbodiimide (DCC)
- Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
- Stirring apparatus
- Filtration setup

Procedure:

- Dissolve two equivalents of levulinic acid in a minimal amount of anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
- In a separate container, dissolve one equivalent of dicyclohexylcarbodiimide (DCC) in the same anhydrous solvent.
- Slowly add the DCC solution to the levulinic acid solution at 0 °C with continuous stirring.
- Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
- A white precipitate of dicyclohexylurea (DCU), the byproduct of the reaction, will form.
- Remove the DCU precipitate by filtration.
- Wash the filtrate with a small amount of cold solvent.
- Evaporate the solvent from the filtrate under reduced pressure to yield the crude **levulinic anhydride**.

- The crude product can be purified by recrystallization.

Applications in Drug Development

Levulinic anhydride is a valuable reagent in pharmaceutical sciences, primarily for its ability to act as a linker or to form prodrugs. The anhydride is highly reactive towards nucleophiles like alcohols and amines, making it suitable for conjugating the levulinoyl group to drug molecules. This modification can enhance solubility, improve pharmacokinetic profiles, or enable targeted drug delivery.[\[1\]](#)

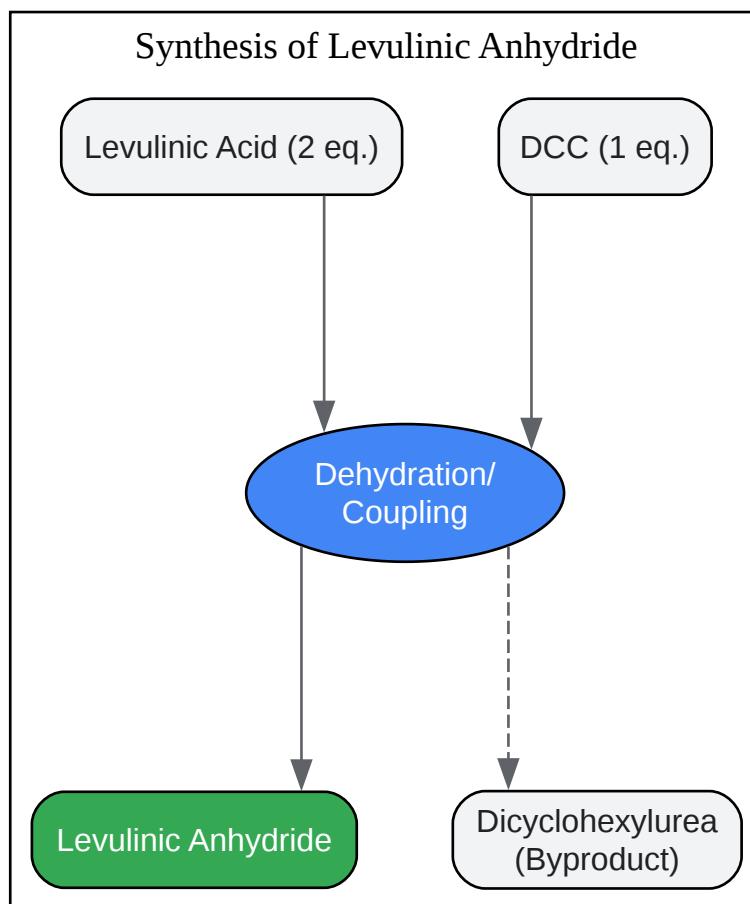
Role as a Linker in Prodrug Synthesis

The levulinoyl group is often used as a cleavable linker in prodrug design. Its ester derivatives are stable under physiological conditions but can be selectively cleaved, for example, by hydrazinolysis, to release the active drug. This strategy is employed in various applications, including activity-based protein profiling.

Experimental Protocol: Levulinoylation of a Model Alcohol

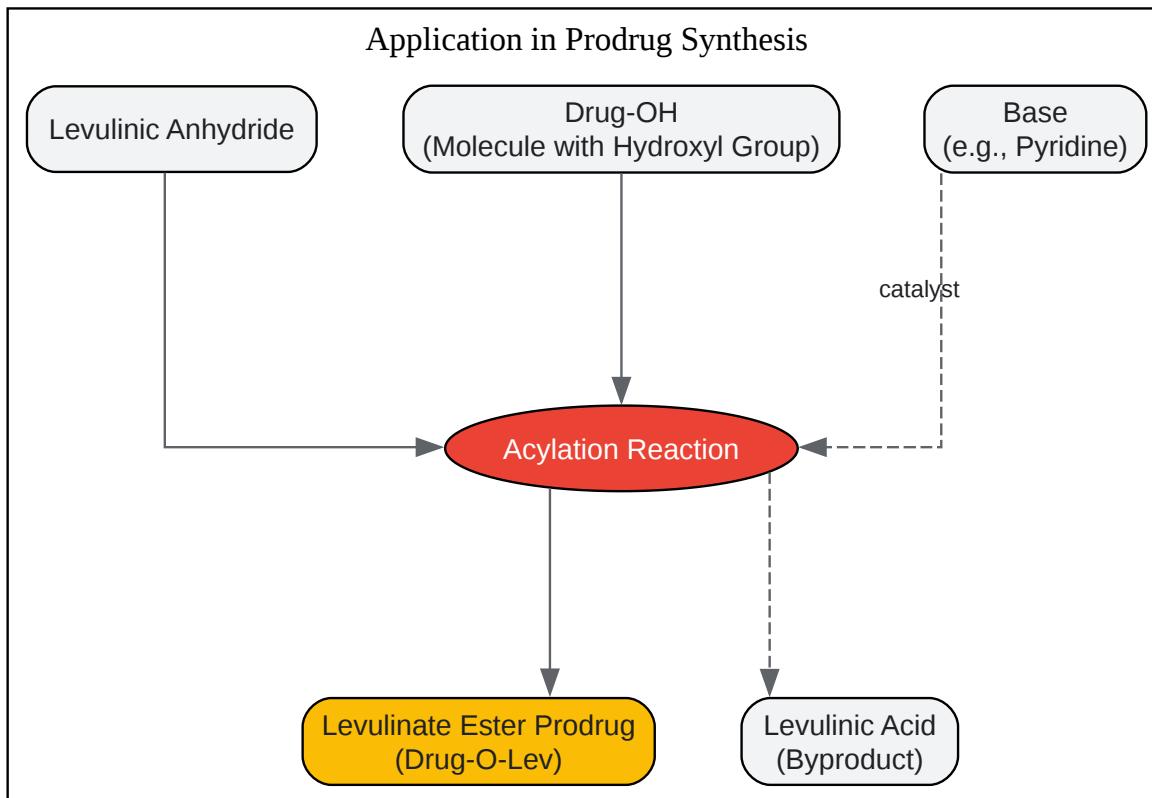
This protocol outlines the general procedure for the reaction of **levulinic anhydride** with an alcohol-containing molecule, a common step in creating a levulinate ester prodrug.

Materials:


- **Levulinic anhydride**
- A model drug or molecule containing a hydroxyl group (e.g., a primary alcohol)
- A suitable aprotic solvent (e.g., dichloromethane)
- A non-nucleophilic base (e.g., pyridine or triethylamine)
- Stirring apparatus
- Chromatography setup for purification

Procedure:

- Dissolve the alcohol-containing molecule in the aprotic solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).
- Add one to two equivalents of the non-nucleophilic base to the solution.
- In a separate container, dissolve a slight excess (e.g., 1.1 equivalents) of **levulinic anhydride** in the same solvent.
- Add the **levulinic anhydride** solution dropwise to the stirred solution of the alcohol and base at room temperature.
- Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC).
- Once the reaction is complete, quench the reaction by adding water or a dilute aqueous acid solution.
- Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., sodium sulfate).
- Evaporate the solvent under reduced pressure.
- Purify the resulting levulinate ester by column chromatography.


Visualizations

The following diagrams illustrate the key chemical processes involving **levulinic anhydride**.

[Click to download full resolution via product page](#)

Synthesis of **Levulinic Anhydride** from Levulinic Acid.

[Click to download full resolution via product page](#)

Workflow for the synthesis of a levulinate ester prodrug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Levulinic acid anhydride is a chemical compound that is derived from levulinic acid - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [An In-depth Technical Guide to Levulinic Anhydride]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3265521#cas-number-for-levulinic-anhydride\]](https://www.benchchem.com/product/b3265521#cas-number-for-levulinic-anhydride)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com